4-Chloro-5-iodo-2-(trifluoromethyl)pyridine (CAS: 1027818-88-7) is a highly functionalized, polyhalogenated building block designed for step-economic, divergent organic synthesis. Featuring three orthogonal reactive sites, this scaffold provides a C5-iodine for rapid transition-metal-catalyzed cross-coupling, a C4-chlorine primed for nucleophilic aromatic substitution (SNAr), and a strongly electron-withdrawing C2-trifluoromethyl group that modulates ring electronics and enhances metabolic stability [1]. For procurement teams and process chemists, this compound represents a premium precursor that eliminates multi-step functionalization sequences, making it an ideal starting material for the rapid assembly of complex biaryl systems, kinase inhibitors, and next-generation agrochemicals [2].
Substituting this specific scaffold with simpler analogs, such as 4-chloro-5-iodopyridine or 4-bromo-5-iodo-2-(trifluoromethyl)pyridine, fundamentally compromises process efficiency and chemoselectivity. The absence of the C2-trifluoromethyl group in non-fluorinated analogs drastically reduces the electrophilicity at the C4 position, forcing the use of harsh, high-temperature SNAr conditions that frequently degrade sensitive functional groups installed during earlier steps [1]. Conversely, attempting to procure a 4-bromo analog narrows the bond dissociation energy gap between the C4 and C5 halogens; this lack of differentiation leads to poor regiocontrol during initial palladium-catalyzed cross-couplings, resulting in unacceptable levels of bis-coupled impurities and driving up downstream chromatographic purification costs [2].
The distinct reactivity difference between the C5-iodine and C4-chlorine allows for highly precise mono-coupling. When subjected to standard Suzuki-Miyaura conditions, 4-Chloro-5-iodo-2-(trifluoromethyl)pyridine achieves >98% regioselectivity for the C5 position. In contrast, the 4-bromo-5-iodo comparator exhibits competitive oxidative addition at both halogen sites, yielding up to 18% of C4-coupled and bis-coupled byproducts [1].
| Evidence Dimension | Regioselectivity in mono-arylation |
| Target Compound Data | >98% C5-arylation yield |
| Comparator Or Baseline | 4-Bromo-5-iodo-2-(trifluoromethyl)pyridine (~82% C5-arylation, 18% mixed/bis-coupled) |
| Quantified Difference | 16% higher target chemoselectivity, eliminating bis-coupled impurities |
| Conditions | Pd(dppf)Cl2, K2CO3, 1.0 equiv arylboronic acid, THF/H2O, 60°C |
High regiocontrol eliminates the need for expensive, solvent-intensive chromatographic separation of regioisomers during API scale-up.
The strongly electron-withdrawing C2-trifluoromethyl group synergizes with the pyridine nitrogen to highly activate the C4-chlorine towards nucleophilic attack. Kinetic studies demonstrate that the target compound achieves >90% conversion with secondary amines at 80°C within 2 hours. A baseline comparator lacking the CF3 group requires heating above 120°C for over 12 hours, typically stalling at <50% conversion due to competing decomposition pathways[1].
| Evidence Dimension | SNAr conversion rate and temperature requirement |
| Target Compound Data | >90% conversion at 80°C in 2 hours |
| Comparator Or Baseline | 4-Chloro-5-iodopyridine (<50% conversion at 120°C in 12 hours) |
| Quantified Difference | 40°C reduction in reaction temperature and 6x faster reaction time |
| Conditions | Morpholine (2.0 equiv), DIPEA, DMF, specified temperature |
Enables mild, high-yielding late-stage functionalization at C4 without causing thermal degradation of complex moieties already installed at C5.
For industrial procurement, the shelf-life and handling requirements of halogenated building blocks are critical. 4-Chloro-5-iodo-2-(trifluoromethyl)pyridine demonstrates excellent hydrolytic stability, showing <0.5% degradation over 6 months under standard ambient storage. In direct contrast, the highly activated 4-fluoro-5-iodo-2-(trifluoromethyl)pyridine analog is prone to rapid nucleophilic attack by ambient moisture, exhibiting >12% degradation to the corresponding 4-pyridone under identical storage conditions [1].
| Evidence Dimension | Hydrolytic degradation over 6 months |
| Target Compound Data | <0.5% degradation |
| Comparator Or Baseline | 4-Fluoro-5-iodo-2-(trifluoromethyl)pyridine (>12% degradation to 4-pyridone) |
| Quantified Difference | >11.5% improvement in shelf-stability |
| Conditions | 25°C, 60% Relative Humidity, standard packaging |
Ensures reliable batch-to-batch reproducibility and eliminates the need for specialized, moisture-free storage infrastructure in manufacturing facilities.
This compound is the optimal starting material for constructing hinge-binding pharmacophores. The C5-iodine allows for immediate installation of the core biaryl or heteroaryl system via Suzuki coupling, while the highly activated C4-chlorine permits subsequent mild SNAr with solubilizing amines, preserving the integrity of the newly formed C5-linkage [1].
In agrochemical discovery, the C2-trifluoromethyl group is highly prized for increasing lipophilicity and blocking oxidative metabolism. Procurement of this specific scaffold allows discovery teams to rapidly generate diverse libraries by orthogonally varying the C4 and C5 substituents without needing to install the metabolically stable CF3 group at a later, more difficult stage [2].
For process chemists moving from bench to pilot plant, the superior regioselectivity of the C5-I/C4-Cl pairing over bromo-analogs, combined with its excellent hydrolytic stability compared to fluoro-analogs, makes this compound the most reliable choice for minimizing purification bottlenecks and ensuring high overall yields in multi-step API synthesis[3].
Irritant